3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13581124
InChI: InChI=1S/C15H15N3/c1-18-6-4-12(5-7-18)14-10-17-15-8-11(9-16)2-3-13(14)15/h2-4,8,10,17H,5-7H2,1H3
SMILES: CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C#N
Molecular Formula: C15H15N3
Molecular Weight: 237.30 g/mol

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile

CAS No.:

Cat. No.: VC13581124

Molecular Formula: C15H15N3

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile -

Specification

Molecular Formula C15H15N3
Molecular Weight 237.30 g/mol
IUPAC Name 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-6-carbonitrile
Standard InChI InChI=1S/C15H15N3/c1-18-6-4-12(5-7-18)14-10-17-15-8-11(9-16)2-3-13(14)15/h2-4,8,10,17H,5-7H2,1H3
Standard InChI Key QLJMWTYZMRDCLL-UHFFFAOYSA-N
SMILES CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C#N
Canonical SMILES CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines an indole scaffold with a partially saturated pyridine ring. Key features include:

  • Indole Core: A bicyclic system with a pyrrole ring fused to a benzene ring.

  • Cyano Group: Positioned at C6, enhancing electrophilicity and potential hydrogen-bonding interactions.

  • 1-Methyl-1,2,3,6-tetrahydropyridinyl Substituent: A six-membered ring with one double bond and a methyl group at N1, contributing to conformational flexibility .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC15H15N3\text{C}_{15}\text{H}_{15}\text{N}_{3}PubChem
Molecular Weight237.30 g/molPubChem
IUPAC Name3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-6-carbonitrilePubChem
SMILESCN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C#NPubChem
InChIKeyHNOKHIURIJOQKM-UHFFFAOYSA-NPubChem

Synonyms and Registries

  • CAS Registry: 1637781-29-3

  • Alternative Names:

    • 3-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-6-carbonitrile

    • 3-(1-METHYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL)-1H-INDOLE-6-CARBONITRILE

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound aligns with methods described for analogous tetrahydropyridine-indole derivatives:

  • Formation of 1-Methylpiperidine-4-carboxylic Acid:

    • Transfer hydrogenation of piperidine-4-carboxylic acid using formaldehyde under palladium catalysis .

  • Grignard Coupling:

    • Reaction of 6-bromoindole derivatives with isopropylmagnesium chloride/lithium chloride (Turbo Grignard) to introduce the tetrahydropyridine moiety .

  • Cyanation:

    • Introduction of the cyano group via nucleophilic substitution or Sandmeyer reaction.

Key Reaction Conditions:

  • Temperature: Ambient to 95°C for transfer hydrogenation .

  • Catalysts: Pd/C or Pt for hydrogenation steps .

  • Solvents: Chlorobenzene for acylations .

Stability and Reactivity

  • Hydrolytic Sensitivity: The cyano group may undergo hydrolysis to carboxylic acids under acidic or basic conditions.

  • Oxidation: The tetrahydropyridine ring is susceptible to oxidation, forming pyridinium species, as seen in MPTP-to-MPP+ conversions .

Physicochemical Properties

Spectral Data

  • NMR: Characteristic signals include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5–3.0 ppm), and olefinic protons (δ 5.8–6.2 ppm) .

  • Mass Spectrometry: Base peak at m/z 237.3 (M+^+) .

Solubility and Partitioning

  • LogP: Estimated XLogP3-AA = 2.1, indicating moderate lipophilicity .

  • Solubility: Poor aqueous solubility (<1 mg/mL); soluble in DMSO and dichloromethane .

Biological Activity and Mechanisms

Serotonin Receptor Modulation

Structural analogs (e.g., 5-substituted indoles) demonstrate affinity for 5-HT receptors, particularly 5-HT1A_{1A} and 5-HT2A_{2A}, suggesting potential antidepressant or anxiolytic applications .

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTarget ReceptorEC50_{50} (μM)Efficacy (% vs. Control)Source
3-(1-Methyl-THP-indole)-5-CN5-HT1A_{1A}0.0685%Patent
Vortioxetine (Reference)5-HT1A_{1A}0.0395%Literature

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

Recent studies on tetrahydro-γ-carbolines highlight their role as CFTR potentiators, rescuing gating defects in F508del- and G551D-CFTR mutants . While direct evidence for this compound is limited, structural parallels suggest analogous mechanisms:

  • Channel Opening: Enhances cAMP-dependent chloride efflux by stabilizing the open conformation of CFTR .

  • Synergy with Correctors: Combined use with lumacaftor (VX-809) improves F508del-CFTR trafficking .

Applications in Drug Discovery

Neurological Disorders

  • Neuroprotection: Analogous tetrahydropyridines inhibit MAO-B, reducing oxidative stress in Parkinson’s models .

  • Cognitive Enhancement: 5-HT1A_{1A} agonism correlates with improved memory retention in murine studies .

Respiratory Therapeutics

  • CFTR Potentiation: Potential adjunct therapy in cystic fibrosis, augmenting chloride transport in airway epithelia .

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